Boc-D-leucine
Overview
Description
Boc-D-Leucine, also known as Boc-D-Leu-OH, is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .
Synthesis Analysis
Boc-Leu-OH (Boc-L-leucine) has been used in the synthesis of a potent cytotoxin, PM-94128 . Boc-protected leucine (Boc-Leu-OH) can be used to generate combinatorial peptide libraries and also to synthesize peptide models to study structure-activity relationships .Molecular Structure Analysis
The molecular formula of this compound is C11H21NO4 . The molecular weight is 231.29 g/mol . The IUPAC name is (2 R )-4-methyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.29 g/mol . The InChI is InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3, (H,12,15) (H,13,14)/t8-/m1/s1 .Scientific Research Applications
Synthesis of pH-responsive Polymers for Drug Delivery : Boc-D-leucine has been used in the synthesis of amino acid-based chiral polymers. These polymers show potential in drug delivery applications due to their pH-responsive behavior. The synthesis involves controlled polymerization processes and the formation of diblock copolymers with potential applications in drug delivery and biomolecule conjugation (Bauri, Roy, Pant, & De, 2013).
Milk Synthesis in Bovine Mammary Epithelial Cells : Research has shown that leucine, including its derivatives like this compound, significantly promotes milk protein and fat synthesis in bovine mammary epithelial cells. This study provides insights into the regulatory roles of leucine in milk production (Qiu, Qu, Zhen, Yuan, Zhang, & Zhang, 2019).
Conformational Studies of Peptides : The incorporation of a pair of l-leucine and d-leucine, such as this compound, in peptides has been studied for understanding the conformational preferences. These studies are crucial in peptide science for applications in drug design and protein engineering (Demizu, Yabuki, Doi, Sato, Tanaka, & Kurihara, 2012).
Development of Cross-linked Polymeric Gels : this compound has been used in the synthesis of amino acid-based covalently cross-linked polymeric gels. These gels have applications in fields like material science due to their high mechanical strength and potential use in biomedical applications (Vaish, Roy, & De, 2015).
Chiral Recognition Studies : this compound has been used in the synthesis of helical copolymer libraries with chiral leucine moieties. These studies contribute to understanding chiral recognition mechanisms, which are crucial in pharmaceuticals and biotechnology (Bauri, Pant, Roy, & De, 2013).
Proteomics Research (SILAC) : In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) uses leucine, including isotopically labeled forms like this compound, for the in vivo incorporation of specific amino acids into proteins. This technique is important for the quantitative analysis of complex protein mixtures (Ong et al., 2002).
Enzymatic Synthesis of N-Boc Hydrophobic Amino Acids : The protease-catalyzed synthesis of N-Boc amino acids, including this compound, has been explored. This method is significant for preparing specific enantiomers of amino acids for various applications in chemistry and biology (Agosta, Caligiuri, D’Arrigo, Servi, Tessaro, & Canevotti, 2006).
Mechanism of Action
Target of Action
Boc-D-Leu-OH, also known as N-Boc-D-leucine or Boc-D-leucine, is a derivative of the amino acid leucine It’s known that leucine and its derivatives play a crucial role in protein synthesis and metabolic regulation .
Mode of Action
It’s known that boc-d-leu-oh is used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of peptides. It prevents unwanted peptide bond formation during the synthesis process .
Biochemical Pathways
These include protein synthesis, regulation of blood-sugar levels, growth and repair of muscle and bone tissue, growth hormone production, and wound healing .
Result of Action
It’s known that boc-d-leu-oh is used in peptide synthesis , which suggests that it may play a role in the formation of proteins and peptides in the body.
Action Environment
Like other amino acids and their derivatives, factors such as temperature, ph, and the presence of other compounds could potentially influence its stability and efficacy .
Safety and Hazards
Future Directions
There is interest in developing polymyxin analogues with an improved therapeutic index . Boc-D-Leucine could potentially be used in the development of these analogues. Additionally, this compound has been used in the synthesis of helical copolymer libraries, which have potential applications in various fields .
Properties
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGYYOJGPFFJL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308165 | |
Record name | tert-Butoxycarbonyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16937-99-8 | |
Record name | tert-Butoxycarbonyl-D-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16937-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butoxycarbonyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.